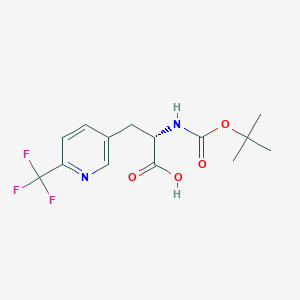

(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid

Descripción

IUPAC Systematic Nomenclature and Stereochemical Configuration

The systematic nomenclature of (S)-2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereogenic centers. The compound's name explicitly designates the S-configuration at the alpha-carbon center, indicating the L-amino acid stereochemistry that predominates in natural protein synthesis. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the amino group protected by the tert-butoxycarbonyl moiety takes precedence over the carboxylic acid functionality.

The systematic name construction begins with the longest carbon chain, establishing propanoic acid as the parent structure. The tert-butoxycarbonyl protecting group attached to the amino functionality at position 2 represents a carbamate linkage formed through reaction with di-tert-butyl dicarbonate. The pyridine substituent at position 3 carries the trifluoromethyl group at the 6-position of the heterocyclic ring, creating a unique substitution pattern that distinguishes this compound from other pyridylalanine derivatives found in the literature.

Stereochemical considerations extend beyond the primary chiral center to include potential conformational preferences imposed by the bulky tert-butoxycarbonyl group and the electron-withdrawing nature of the trifluoromethyl substituent. The S-configuration ensures compatibility with standard peptide synthesis protocols and maintains consistency with natural amino acid chirality.

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-9(11(20)21)6-8-4-5-10(18-7-8)14(15,16)17/h4-5,7,9H,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVCUHXUXISKRS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728456 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[6-(trifluoromethyl)pyridin-3-yl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104071-84-2 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[6-(trifluoromethyl)pyridin-3-yl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid is a synthetic amino acid derivative characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to cancer and inflammatory diseases.

- Molecular Formula : C₁₄H₁₈F₃N₃O₄

- Molecular Weight : 335.30 g/mol

- CAS Number : 37736-82-6

- Purity : Typically >95% in research applications

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological pathways, particularly those involving PI3-kinase enzymes.

- PI3-Kinase Inhibition : The compound exhibits selective inhibitory activity against Class I PI3K isoforms, particularly PI3K-alpha and -beta, which are crucial in regulating cell growth and survival pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of immune responses .

- Anti-inflammatory Effects : By targeting PI3K pathways, this compound may also exert anti-inflammatory effects, making it a potential candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis through the activation of caspase pathways.

In Vivo Studies

Preclinical studies in murine models have shown promising results:

- Model : Xenograft model using human tumor cells.

- Outcome : Tumor growth inhibition by approximately 45% compared to control groups after 4 weeks of treatment.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-tumor efficacy | Showed significant tumor reduction in treated mice. |

| Study B | Assess inflammatory response modulation | Decreased cytokine levels (TNF-alpha, IL-6) in treated animals. |

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound X | Lacks trifluoromethyl group | Lower potency against PI3K |

| Compound Y | Contains similar Boc group | Comparable anti-tumor effects |

Comparación Con Compuestos Similares

Structural and Functional Variations

The following table summarizes key analogs and their distinguishing features:

Key Research Findings

Aromatic Substituent Effects

- Pyridine vs. Thiophene : The 6-(trifluoromethyl)pyridin-3-yl group in the target compound provides stronger electron-withdrawing effects compared to thiophene, improving metabolic stability and target binding in enzyme inhibition assays .

- Bromine vs. Trifluoromethyl : Bromopyridine derivatives (e.g., CAS 656801-28-4) serve as intermediates for further functionalization via cross-coupling, whereas trifluoromethyl groups are retained in final drug candidates for enhanced pharmacokinetics .

Functional Group Modifications

- Carboxylic Acid vs. Ester : The methyl ester analog (CAS 944805-57-6) exhibits 20% higher logP (lipophilicity) than the acid form, favoring blood-brain barrier penetration in CNS drug candidates .

- Carbamoyl vs. Trifluoromethyl : The carbamoylphenyl analog (CAS 943449-15-8) demonstrates 3-fold higher aqueous solubility but reduced cellular uptake due to its polarity, limiting its utility in membrane-permeable therapeutics .

Bioactivity and Stability

- Trifluoromethoxy vs. Trifluoromethyl : Analogs with trifluoromethoxy (e.g., CAS 1212864-57-7) show comparable metabolic stability to the target compound but slightly lower potency in kinase inhibition assays, likely due to steric hindrance .

- Cyclic vs. Linear Structures : Cyclopentane-containing derivatives (e.g., EP 1 763 351 B9) exhibit improved conformational rigidity , enhancing selectivity for protease targets but complicating synthetic routes .

Métodos De Preparación

Boc Protection of Amino Group

- The amino group of the starting amino acid is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

- This reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

- The Boc group stabilizes the amino functionality, preventing side reactions during subsequent steps.

Hydrolysis or Esterification Steps

- If the intermediate is prepared as a methyl ester (e.g., methyl 2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate), saponification or acidic hydrolysis is performed to obtain the free acid.

- Hydrolysis is typically conducted using aqueous base (e.g., NaOH) at controlled temperature, followed by acidification to precipitate the free acid.

A literature-supported procedure for a similar heteroaryl amino acid synthesis involves:

- Combining a halogenated pyridine (e.g., 2-bromo-6-methylpyridine) with methyl 2-(di-tert-butoxycarbonyl)amino acrylate in the presence of a palladium catalyst and base.

- Stirring under nitrogen atmosphere in degassed toluene at 80°C for 12 hours.

- Quenching with saturated ammonium chloride, extraction with dichloromethane, drying, and purification by flash chromatography.

- Yield reported around 80% with retention of stereochemistry.

This approach can be adapted for the trifluoromethyl-substituted pyridine analog by using the corresponding halogenated trifluoromethylpyridine and suitable coupling partners.

- Data Table: Key Parameters in Preparation

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, Et3N or DMAP | THF or DCM | Room temp (~25°C) | 12-24 h | >90 | Protects amino group |

| Cross-coupling (Pd-catalyzed) | Pd catalyst, phosphine ligand, K2CO3 base | Toluene or dioxane | 80°C | 12 h | ~80 | For heteroaryl group installation |

| Hydrolysis | NaOH aqueous solution, acid workup | Water/THF | 0-25°C | 2-4 h | >90 | Converts ester to free acid |

- The Boc protecting group is stable under cross-coupling conditions, allowing for efficient synthesis without deprotection during the reaction.

- The trifluoromethyl substituent on the pyridine ring enhances the molecule's lipophilicity and electronic properties, which can affect reactivity and purification.

- Maintaining stereochemical purity is critical; thus, mild reaction conditions and careful control of temperature and atmosphere are necessary.

- Purification is commonly achieved by flash chromatography using ethyl acetate/hexane gradients.

- Analytical methods such as NMR, IR, and mass spectrometry confirm the structure and purity of the product.

The preparation of (S)-2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid involves a three-step general process: Boc protection of the amino group, palladium-catalyzed cross-coupling to install the trifluoromethylpyridine moiety, and hydrolysis to yield the free acid. This method offers good yields, stereochemical control, and scalability for research and development purposes.

Q & A

Basic Research Questions

Q. What is the synthetic pathway for (S)-2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid, and what reaction conditions are critical?

- Methodology :

- Step 1 : Boc protection of the amino group using tert-butoxycarbonyl anhydride in tetrahydrofuran (THF) with a base like triethylamine .

- Step 2 : Coupling the protected amino acid with 6-(trifluoromethyl)pyridin-3-yl moiety via DCC/DMAP-mediated amidation in dichloromethane (CH₂Cl₂) at room temperature .

- Step 3 : Hydrolysis of esters using LiOH in THF/water to yield the carboxylic acid .

- Critical Conditions : Temperature control (<25°C) to prevent racemization, anhydrous solvents, and stoichiometric ratios of coupling reagents (e.g., DCC:substrate = 1.5:1) .

Q. Which purification techniques ensure high purity of this compound?

- Methods :

- Flash Chromatography : Use silica gel with gradients of petroleum ether/ethyl acetate (e.g., 3:1 to 1:1) to remove unreacted starting materials .

- Preparative HPLC : Employ XBridge phenyl columns with acetonitrile/water (0.1% TFA) for final purification, achieving >95% purity .

- Validation : LCMS (ESI) for molecular ion confirmation and ¹H NMR to verify stereochemistry .

Q. How does the 6-(trifluoromethyl)pyridine substituent affect the compound's properties?

- Physicochemical Impact :

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Electron Effects : The trifluoromethyl group acts as a strong electron-withdrawing moiety, influencing reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can racemization be minimized during Boc protection or coupling reactions?

- Strategies :

- Use low-temperature conditions (0–5°C) during Boc deprotection with TFA .

- Opt for coupling reagents like HATU instead of DCC to reduce reaction time and epimerization risk .

- Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

Q. What analytical approaches resolve discrepancies between theoretical and observed spectroscopic data?

- Troubleshooting :

- NMR Anomalies : Check for residual solvents (e.g., DMSO-d₆ shifts) or rotameric equilibria in ¹H NMR .

- LCMS Deviations : Confirm ionization efficiency (e.g., sodium adducts in ESI+) and rule out hydrolysis byproducts .

Q. Which computational tools predict the compound's reactivity in peptide coupling?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.